molecular formula C15H20N4O4S B2596074 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-74-9

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2596074
CAS No.: 850935-74-9
M. Wt: 352.41
InChI Key: INOJXWCAKSXYEY-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a diethylsulfamoyl group and an oxadiazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Scientific Research Applications

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group can be introduced via sulfonation reactions, where diethylamine reacts with sulfonyl chlorides.

    Coupling with Benzamide: The final step involves coupling the synthesized oxadiazole derivative with a benzamide precursor under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure with a methyl group instead of an ethyl group on the oxadiazole ring.

    4-(diethylsulfamoyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure with a phenyl group instead of an ethyl group on the oxadiazole ring.

    4-(dimethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide: Similar structure with a dimethylsulfamoyl group instead of a diethylsulfamoyl group.

Uniqueness

The uniqueness of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of more complex molecules and materials.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOJXWCAKSXYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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